Maleamide
Description
Properties
IUPAC Name |
(Z)-but-2-enediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNZUFKXJJCBG-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)N)\C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318651 | |
| Record name | Maleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-01-8, 10453-67-5 | |
| Record name | Maleamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Maleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of Maleic Anhydride with Primary Amines
Maleamic acids are synthesized through the nucleophilic attack of primary amines on maleic anhydride. The amine reacts with the anhydride’s electrophilic carbonyl groups, forming an intermediate maleamic acid. This step is highly exothermic and typically conducted in ethereal solvents (e.g., diethyl ether) at 0–25°C to prevent side reactions like Michael additions. For example, N-phenylmaleamic acid precipitates quantitatively when aniline is added dropwise to maleic anhydride in diethyl ether.
Table 1: Representative Maleamic Acid Syntheses
Solvent and Stoichiometric Considerations
A stoichiometric excess of maleic anhydride (1.1–1.5 equiv) ensures complete amine consumption, minimizing unreacted starting materials. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to hydrolysis risks, while ethereal solvents provide ideal dielectric environments for precipitation. For aliphatic amines, toluene enhances solubility and reduces side reactions.
Cyclodehydration of Maleamic Acids to Maleimides
Acid-Catalyzed Azeotropic Distillation
The most industrially scalable method involves refluxing maleamic acids with acid catalysts (e.g., methanesulfonic acid) in toluene. Water generated during cyclodehydration is removed via azeotropic distillation, shifting equilibrium toward maleimide formation. Tetraethylammonium tosylate acts as a phase-transfer catalyst, enabling homogeneous reactions in low-polarity solvents like octane.
Equation 1 :
Table 2: Cyclodehydration Conditions and Yields
| Catalyst System | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanesulfonic acid + toluene | Toluene | 2–4 | 76–83 | 95–98 |
| Acetic anhydride + NaOAc | Xylenes | 6–8 | 60–70 | 85–90 |
| DCC (N,N'-Dicyclohexylcarbodiimide) | THF | 12–24 | 80–85 | 90–95 |
Thermal and Chemical Dehydration
Direct heating of maleamic acids above 150°C induces cyclodehydration but risks polymerization. To mitigate this, additives like hydroquinone (0.1–1 wt%) inhibit free-radical polymerization. Alternative methods employ acetic anhydride as both solvent and dehydrating agent, though this approach is less effective for aliphatic maleimides.
Alternative Synthetic Pathways
Mitsunobu Reaction for N-Alkylmaleimides
Primary alcohols react with maleimide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form N-alkylmaleimides. This method bypasses maleamic acid intermediates, enabling direct synthesis of derivatives like 1-biphenyl-4-ylmethylmaleimide.
Equation 2 :
Enzymatic and Photochemical Methods
Emerging techniques use lipases to catalyze maleamic acid formation under mild conditions (pH 7, 37°C), though yields remain suboptimal (40–50%). Photochemical cyclodehydration via UV irradiation in acetonitrile shows promise for heat-sensitive substrates but requires further optimization.
Industrial-Scale Production and Challenges
Solvent Recycling and Waste Management
Toluene dominates industrial processes due to its optimal boiling point (110°C) and azeotropic efficiency. Post-reaction, toluene is recovered via vacuum distillation (30–50 torr) and reused, reducing costs by 20–30%. Polar aprotic co-solvents (e.g., DMF) are avoided due to high toxicity and difficult removal .
Chemical Reactions Analysis
Thiol-Maleimide Michael Addition
The thiol-maleimide reaction is a cornerstone of bioconjugation, forming stable thioether bonds via Michael addition.
Mechanism :
-
Thiolate anions (generated at pH 6.5–7.5) attack the maleimide’s double bond, yielding a thiosuccinimide product (Figure 1) .
-
The reaction rate with thiols is ~1,000× faster than with amines at neutral pH, ensuring chemoselectivity .
Kinetic Parameters :
| Parameter | Value/Range | Source |
|---|---|---|
| Optimal pH | 6.5–7.5 | |
| Rate (k<sub>MA</sub>) | 10–100 M<sup>−1</sup>s<sup>−1</sup> | |
| Hydrolysis (k<sub>Hyd</sub>) | 600-fold variation with substituents |
Applications :
Diels-Alder and Retro-Diels-Alder Reactions
Maleimides undergo reversible [4+2] cycloaddition with dienes (e.g., furans), forming thermally reversible crosslinks in polymers .
Kinetic Insights :
-
Activation energy (E<sub>a</sub>) for Diels-Alder: 40–47 kJ mol<sup>−1</sup> .
-
Retro-Diels-Alder dominates above 100°C, enabling polymer reprocessing .
Reversibility :
-
Demonstrated in polyketone systems, where maleimide self-reaction limits decrosslinking efficiency at high temperatures .
Hydrolysis and Stability
Thiosuccinimide adducts hydrolyze to maleamic acids, reducing conjugate stability .
Key Findings :
-
Hydrolysis rate (k<sub>Hyd</sub>) depends on substituents: Electron-withdrawing groups increase hydrolysis 600× compared to electron-donating groups .
-
Retro-Michael reaction (k<sub>RM</sub>) shows only 30× variation across substituents .
Implications :
-
In vivo instability due to thiol exchange or hydrolysis necessitates stabilized maleimide derivatives .
Thiazine Side Reaction
Maleimides react with unprotected N-terminal cysteines to form thiazine impurities via transcyclization .
Mechanism :
-
Nucleophilic attack by the N-terminal amine on the succinimide carbonyl forms a six-membered thiazine ring (Scheme 2) .
-
Observed in peptide conjugates, complicating purification and storage .
Mitigation :
Spirocyclization via C–H Activation
Recent advances enable spirocyclization of maleimides using transition metal catalysts (e.g., Pd, Rh) .
Examples :
-
Synthesis of spirosuccinimides via C–H activation of indoles or benzamides .
-
Applications in drug discovery due to spirocycles’ 3D complexity .
Self-Reactions and Homopolymerization
At >200°C, maleimides undergo homopolymerization via radical mechanisms, forming insoluble networks .
Impact on Polymers :
-
Self-reaction competes with Diels-Alder reversibility, limiting reprocessing in furan/maleimide systems .
Mechanochemical Stabilization
Application of mechanical force stabilizes maleimide-thiol adducts by promoting succinimide hydrolysis over retro-Michael reactions .
Single-Molecule Data :
Scientific Research Applications
Drug Delivery Systems
Modification of Liposomes
One of the most promising applications of maleamide is in the enhancement of drug delivery systems. Research has demonstrated that maleimide can be utilized to modify the surface of liposomes, leading to improved drug delivery efficiency. For instance, a study showed that maleimide-modified liposomes (M-GGLG-liposomes) exhibited significantly enhanced internalization in cancer cells compared to unmodified liposomes. These modified liposomes were also more effective in delivering doxorubicin, a chemotherapeutic agent, showcasing their potential for targeted cancer therapy without increasing cytotoxicity .
Case Study: Doxorubicin Delivery
- Objective : To evaluate the efficacy of maleimide-modified liposomes in delivering doxorubicin.
- Method : M-GGLG-liposomes were prepared with a specific molar ratio and tested against standard formulations.
- Results : The modified liposomes demonstrated a two-fold increase in cellular uptake and a more potent antitumor effect in vivo compared to traditional liposomal formulations.
Antifungal Applications
Inhibition of Candida albicans
Recent studies have highlighted the antifungal properties of this compound derivatives, particularly against Candida albicans, a common fungal pathogen. A specific maleimide compound (MPD) was found to effectively inhibit key virulence factors such as adhesion and biofilm formation with minimal cytotoxicity. This suggests that this compound derivatives could serve as novel antifungal agents with reduced risk of resistance development .
Case Study: MPD Efficacy Against Fungal Virulence
- Objective : To assess the anti-virulence activity of MPD against C. albicans.
- Method : The compound was tested for its ability to inhibit adhesion and filamentation.
- Results : MPD significantly reduced virulence factor expression and biofilm formation while showing low toxicity levels.
Bioconjugation Techniques
Use in Antibody-Drug Conjugates
Maleimides are crucial in bioconjugation reactions, particularly for creating antibody-drug conjugates (ADCs). They facilitate the covalent attachment of drugs to antibodies via thiol groups, enhancing targeted therapy options for various cancers. Notable ADCs like brentuximab vedotin and trastuzumab emtansine utilize maleimide linkers for their therapeutic effects .
| ADC Name | Target Disease | Maleimide Role |
|---|---|---|
| Brentuximab vedotin | Hodgkin lymphoma | Conjugates cytotoxic agent to CD30-specific antibody |
| Trastuzumab emtansine | Metastatic breast cancer | Links cytotoxic drug to HER2-targeting antibody |
Material Science
Cured Maleimide Epoxy Resins
In material science, this compound compounds have been integrated into epoxy resins to enhance thermal stability and chemical resistance. Research indicates that cured maleimide epoxy compounds exhibit superior properties compared to traditional epoxy systems, making them suitable for high-performance applications .
Case Study: Maleimide Epoxy Curing
- Objective : To evaluate the performance of cured maleimide epoxy compounds.
- Method : Various curing agents were tested for their effectiveness with maleimide epoxy formulations.
- Results : The resulting materials displayed excellent thermal stability and resistance to solvents and moisture.
Mechanism of Action
The mechanism of action of maleamide involves its reactivity towards thiol groups in proteins and peptides. This compound acts as a Michael acceptor, reacting with thiol groups to form stable thiosuccinimide adducts. This reaction is highly selective and occurs under mild conditions, making it suitable for various bioconjugation applications . The molecular targets of this compound include cysteine residues in proteins, which play crucial roles in enzymatic activities and protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mesaconamide (MSA)
Structural Similarities : Mesaconamide shares a conjugated diene system and amide group with maleamide but differs in substituent positions (α-methyl ester β-amide).
Polymerization Behavior :
- This compound undergoes 1,4-addition polymerization, producing both α- and β-peptide bonds via α- and β-migration, respectively.
- Mesaconamide primarily forms β-peptide bonds due to steric hindrance from its methyl ester group, limiting α-migration .
Applications : MSA’s restricted polymerization pathway makes it less versatile than this compound in synthesizing peptide-mimetic polymers .
Table 1: Polymerization Mechanisms of this compound vs. Mesaconamide
| Compound | Primary Addition Reaction | Peptide Bond Type | Key Amino Acid Products |
|---|---|---|---|
| This compound (MA) | 1,4-addition | α- and β-bonds | Alanine, Aspartic Acid |
| Mesaconamide | 1,2-addition | β-bonds | β-Amino Acids |
3,5-Dimaleimylbenzoic Acid (3,5-DMB)
Synthesis: 3,5-DMB is synthesized by reacting 3,5-diaminobenzoic acid with maleic anhydride, followed by cyclization . Structural Differences: The benzoic acid core in 3,5-DMB introduces aromaticity and dual maleimide groups, enhancing crosslinking efficiency compared to this compound.
Comparison with Functionally Similar Compounds
Citraconamide and cis-Aconitamide
Functional Similarities : These compounds, like this compound, form pH-sensitive linkages. However, this compound derivatives exhibit greater stability under mild acidic conditions due to the absence of hydrolyzable ester groups .
Degradation Behavior :
This compound Semialdehyde
Environmental Role: A degradation byproduct of chlorpyrifos insecticides, this compound semialdehyde is structurally simpler (lacking one amide group) but shares reactivity in microbial pathways . Biodegradation: Unlike this compound, it is transient and further metabolized into non-toxic compounds like diethylthiophosphoric acid .
This compound Polymers (PMA-DBAPA and PMA-DBAE)
Synthesis : this compound polymers are synthesized by reacting maleic anhydride with dibutylamine derivatives (e.g., DBAPA, DBAE) in solvents like n-butyl glycol ether .
Performance in KHI Applications :
- PMA-DBAE (Mn = 8,200 g/mol) shows superior hydrate inhibition compared to methacrylic analogs due to higher polarity and hydrogen bonding capacity .
Table 2: Molecular Weight and Solvent Data for this compound Polymers
| Polymer | Mn (g/mol) | Solvent | Application |
|---|---|---|---|
| PMA-DBAPA | 7,500 | n-BGE | Kinetic Hydrate Inhibition |
| PMA-DBAE | 8,200 | DME | Kinetic Hydrate Inhibition |
Unique Reactivity of this compound Derivatives
- Drug Delivery: this compound-thiol conjugation enables stable nanoparticle formulations (e.g., NDs-PLGA-FP/OVA), outperforming phthalamic anhydrides in biocompatibility .
Biological Activity
Maleamide, a compound derived from maleic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound and its derivatives, focusing on their antimicrobial, anti-inflammatory, and drug conjugation properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives, particularly against multidrug-resistant (MDR) bacterial strains. A notable study synthesized a series of 3,4-bis(arylthio)maleimides and assessed their efficacy against various Gram-positive and Gram-negative bacteria, including resistant strains. The results indicated that many of these compounds exhibited significant antimicrobial activity, with some outperforming traditional antibiotics like levofloxacin against specific strains .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Reference |
|---|---|---|---|
| 3f | Moderate | High | |
| 3g | Low | High | |
| 3d | High | Moderate | |
| 3e | Moderate | Low |
In addition to bacterial activity, this compound derivatives have shown effectiveness against fungi, particularly Candida albicans. A specific maleimide compound was found to inhibit virulence factors such as adhesion and biofilm formation in C. albicans, presenting a promising avenue for antifungal drug development .
Anti-Inflammatory Properties
This compound derivatives have also been evaluated for their anti-inflammatory effects. A study involving a series of maleimide analogs demonstrated that certain compounds exhibited potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. The most effective compounds were identified through both in vitro assays and in vivo models, showing significant reduction in edema in carrageenan-induced rat paw models .
Table 2: COX-2 Inhibition by this compound Derivatives
Drug Conjugation Applications
The utility of this compound extends into drug conjugation technologies. Maleimides are widely used as Michael acceptors in bioconjugation reactions due to their ability to form stable conjugates with thiol groups found in proteins and peptides. This property has been exploited in the development of antibody-drug conjugates (ADCs), where maleimide moieties are employed to link cytotoxic drugs to antibodies for targeted cancer therapy. Notable examples include brentuximab vedotin and trastuzumab emtansine, which utilize maleimide for effective drug delivery .
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a novel maleimide derivative against MDR strains of Escherichia coli and Klebsiella pneumoniae. The results showed a significant reduction in minimum inhibitory concentration (MIC) values when compared to non-PEGylated liposomes, indicating enhanced efficacy due to the maleimide conjugation .
- Case Study on Anti-Virulence Activity : Research on a maleimide compound demonstrated its ability to inhibit biofilm formation in C. albicans, which is crucial for its pathogenicity. This compound not only reduced adhesion but also showed low cytotoxicity, making it a potential candidate for antifungal therapies .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing maleamide derivatives with high purity?
- Methodological Answer : this compound synthesis typically involves Michael addition or polymerization reactions. For reproducible results:
- Use anhydrous conditions to prevent hydrolysis .
- Characterize intermediates via NMR (¹H/¹³C) and FTIR to confirm functional groups.
- Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification.
- Validate purity using HPLC with a C18 column and UV detection (λ = 254 nm).
Q. How can spectroscopic techniques distinguish this compound isomers in complex mixtures?
- Methodological Answer :
- NMR : Compare coupling constants (J values) for vinyl protons; cis isomers exhibit smaller J (~10–12 Hz) vs. trans (~15–17 Hz).
- Mass Spectrometry : Use HRMS to differentiate molecular ion peaks with ppm-level accuracy.
- X-ray Crystallography : Resolve stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reaction mechanisms of this compound polymerization?
- Methodological Answer :
- Comparative Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) and initiators (e.g., Bun Li vs. But ONa) to identify dominant pathways .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate transition states and validate α- vs. β-migration energetics .
- Isotopic Labeling : Use ¹⁵N-labeled this compound to trace amide group migration via MS/MS fragmentation.
Q. How to design a robust study investigating this compound’s role in metabolic pathways?
- Methodological Answer :
- In Vitro Assays : Incubate this compound with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-QTOF-MS .
- Gene Knockdown Models : Use CRISPR/Cas9 to silence putative metabolic enzymes (e.g., CYP450 isoforms) and assess residual activity.
- Control Groups : Include competitive inhibitors (e.g., ketoconazole for CYP3A4) to confirm specificity .
Q. What statistical approaches are optimal for interpreting this compound toxicity data with high variability?
- Methodological Answer :
- Multivariate Analysis : Apply PCA to toxicity datasets (e.g., IC₅₀ values across cell lines) to identify confounding variables (e.g., pH, solvent polarity).
- Meta-Analysis : Aggregate data from PubMed/Web of Science using PRISMA guidelines, assessing heterogeneity via I² statistics .
- Bayesian Modeling : Quantify uncertainty in dose-response curves using Stan or PyMC3 .
Data Interpretation & Reproducibility
Q. How to address non-reproducible results in this compound catalytic studies?
- Methodological Answer :
- Standardize Protocols : Adhere to Beilstein Journal guidelines () for detailed experimental reporting, including catalyst batch numbers and solvent water content.
- Collaborative Trials : Share samples with independent labs for cross-validation (e.g., round-robin testing) .
- Open Data : Deposit raw spectra/chromatograms in repositories like Zenodo with DOIs for transparency .
Q. What ethical considerations apply when publishing this compound research with conflicting safety data?
- Methodological Answer :
- Full Disclosure : Report all toxicity data, even if contradictory, in supplementary materials ().
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before data collection .
- Risk Assessment : Classify this compound derivatives under GHS criteria and include handling guidelines in publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
